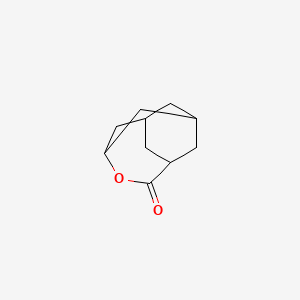
4-Oxahomoadamantan-5-one
Overview
Description
4-Oxahomoadamantan-5-one is a synthetic molecule with a labile peroxide group . It has biological functions, including the ability to bind to and activate the benzodiazepine receptor . The molecule forms an ethyl ester and an acid solution .
Synthesis Analysis
4-Oxahomoadamantan-5-one can be synthesized from benzonitrile and acetone using two different methods: by reacting with sodium methoxide in methanol or by reacting with potassium formate in methanol . In a research, chemically simple, cheap, and environmentally friendly reagents were used. The conditions, under which the impact of a hydrogen peroxide water solution on adamantane dissolved in acetonitrile results in full conversion of adamantane and formation of a total 72% mixture of its tri-, tetra-, and penta-oxygenated products, predominantly poliols, have been found .Molecular Structure Analysis
The molecular weight of 4-Oxahomoadamantan-5-one is 166.22 g/mol and its molecular formula is C10H14O2 .Chemical Reactions Analysis
4-Oxahomoadamantan-5-one reacts with oxygen to form a peroxide group, which is easily oxidized to create a reactive intermediate that can be used for chemical reactions such as oxidation of alcohols or alkyl halides . Rearrangement reactions whereby 4-oxahomoadamantan-5-one gives predominantly 4-hydroxyadamantan-2-one in hot 50% sulphuric acid and predominantly 4-methylsulphonyloxyadamantan-2-one in hot methane-sulphonic acid .Physical And Chemical Properties Analysis
4-Oxahomoadamantan-5-one is a white powder . Its molecular weight is 166.22 g/mol and its molecular formula is C10H14O2 . The compound’s NMR spectra have been obtained in both acetonitrile and formamide solutions, in which the stereoisomers are visible .Scientific Research Applications
Catalytic Oxidation of Adamantane
The compound has been used in the catalytic oxidation of adamantane . The oxidation process results in the formation of tri-, tetra-, and penta-oxygenated products, predominantly poliols . This research uses chemically simple, cheap, and environmentally friendly reagents .
Synthesis of Highly Symmetric Compounds
Tertiary tetraols of adamantane have been widely used for the synthesis of highly symmetric compounds with unique physical and chemical properties . The methods for one-stage simultaneously selective, deep, and cheap oxidation of adamantane to tetraols of different structures have not yet been developed .
Beckman Rearrangement of Adamantanone Oxime
“4-Oxatricyclo[4.3.1.13,8]undecan-5-one” is formed during the Beckman rearrangement of adamantanone oxime . The crystal structure of this compound, also known as homoazaadamantanone, has been studied .
Organic Synthesis Reagent
“4-Oxahomoadamantan-5-one” is a ketone derivative that can be used as an organic synthesis reagent .
Formation of 1-Hydroxy-4-oxahomoadamantan-5-one
The compound leads to one product–1-hydroxy-4-oxahomoadamantan-5-one (3b) but with a low yield .
One-Stage Oxidation of Adamantane
With one-stage oxidation of adamantane to 3a and 4a, the best results were obtained when methyl(trifluoromethyl)dioxirane O2C(CF3)CH3 as an oxidizer was used, with which the sequential oxidation of adamantane to 2a, 3a, and 4a with high yields 93, 90, and 78% occurred in 40 min, 2 and 3 h, respectively .
Mechanism of Action
Target of Action
The primary target of 4-Oxahomoadamantan-5-one is the benzodiazepine receptor . This receptor plays a crucial role in the central nervous system, influencing sleep, relaxation, and memory.
Mode of Action
4-Oxahomoadamantan-5-one is a synthetic molecule with a labile peroxide group . It interacts with its target by binding to and activating the benzodiazepine receptor . This interaction results in changes in the receptor’s activity, which can lead to various physiological effects.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
4-oxatricyclo[4.3.1.13,8]undecan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-10-8-2-6-1-7(3-8)5-9(4-6)12-10/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCDRSWJZRRPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283752 | |
| Record name | 4-Oxatricyclo[4.3.1.13,8]undecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxahomoadamantan-5-one | |
CAS RN |
21898-84-0 | |
| Record name | 4-Oxatricyclo[4.3.1.13,8]undecan-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21898-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxatricyclo[4.3.1.13,8]undecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-oxahomoadamantan-5-one formed?
A: 4-Oxahomoadamantan-5-one can be formed through the photoinduced reactivity of a specific dispiro-1,2,4-trioxolane compound []. This ozonide undergoes homolytic cleavage of a peroxide bond upon irradiation, leading to a dioxygen-centered diradical intermediate. This intermediate then undergoes a series of rearrangements, ultimately yielding 4-oxahomoadamantan-5-one as one of the final products. This process has been studied using matrix isolation FTIR and EPR spectroscopy alongside theoretical calculations [].
Q2: What is the significance of the rearrangement reactions involving 4-oxahomoadamantan-5-one?
A: Research highlights the rearrangement reactions of 4-oxahomoadamantan-5-one in acidic conditions []. In hot 50% sulfuric acid, it predominantly rearranges to 4ax-hydroxyadamantan-2-one. Interestingly, in hot methanesulfonic acid, it mainly forms 4ax-methylsulfonyloxyadamantan-2-one. These transformations are significant because they exemplify π-route cyclizations, providing insights into reaction mechanisms and potential synthetic pathways for substituted adamantanes [].
Q3: Are there any spectroscopic methods used to characterize 4-oxahomoadamantan-5-one?
A: Yes, matrix isolation FTIR spectroscopy has been employed to characterize 4-oxahomoadamantan-5-one formed during the photolysis of its precursor dispiro-1,2,4-trioxolane []. This technique allows for the identification of the compound based on its characteristic infrared absorption bands.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



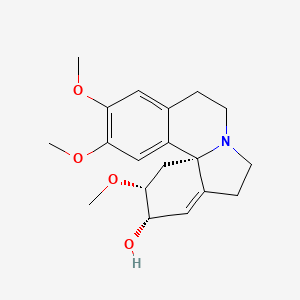

![(2S)-2-amino-3-[3,4-bis(phenylmethoxycarbonyloxy)phenyl]propanoic acid](/img/structure/B1208368.png)
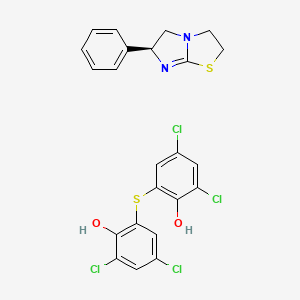
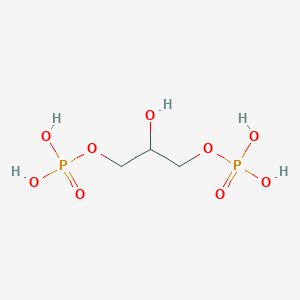

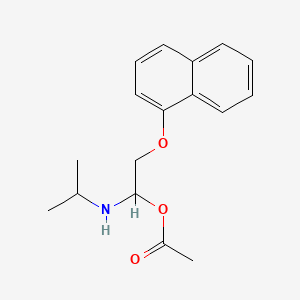
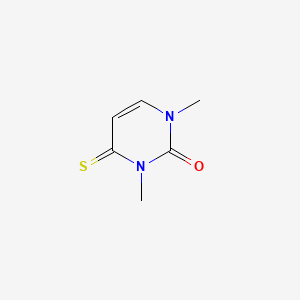
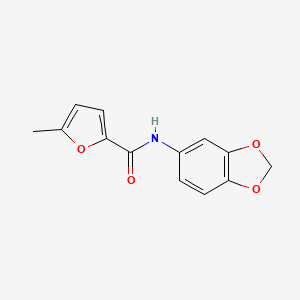
![1-[[(1,3-Dimethyl-4-pyrazolyl)-oxomethyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B1208383.png)
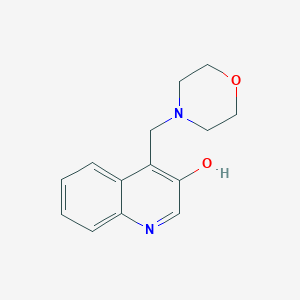
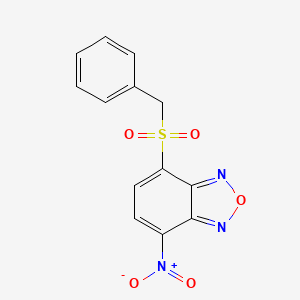
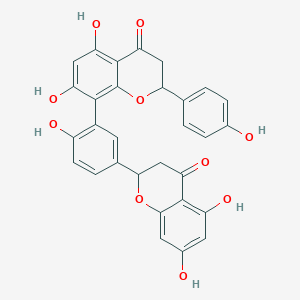
![5-(4-acetyloxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1208388.png)